2-Methylazetidin-3-ol hydrochloride
Overview
Description
2-Methylazetidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C4H10ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a hydroxyl group and a methyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylazetidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: The (N-Boc-azetidin-3-ylidene)acetate is obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The resulting compound undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylazetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
2-Methylazetidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylazetidin-3-ol hydrochloride involves its interaction with molecular targets and pathways. The hydroxyl group and the nitrogen atom in the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic reactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-Methylazetidin-3-ol hydrochloride
- (2S,3R)-2-Methylazetidin-3-ol hydrochloride
- 3-Methylazetidin-3-ol hydrochloride
Uniqueness
2-Methylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to its isomers and other azetidine derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
2-methylazetidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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